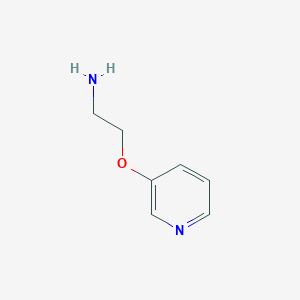

2-(Pyridin-3-yloxy)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMLARMIRUVDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430719 | |

| Record name | 2-(Pyridin-3-yloxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310880-25-2 | |

| Record name | 2-(Pyridin-3-yloxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine (CAS Number: 310880-25-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yloxy)ethanamine is a heterocyclic compound featuring a pyridine ring linked to an ethanamine moiety through an ether bond. This molecule has garnered interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. While comprehensive biological data on the parent compound remains limited in publicly accessible literature, its derivatives have shown promise as modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as potential anti-HIV agents, suggesting its utility as a key building block in drug discovery programs. This guide provides a detailed overview of the available technical information for this compound, including its chemical properties, synthesis, and the biological context of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 310880-25-2 | Smolecule |

| Molecular Formula | C₇H₁₀N₂O | Smolecule |

| Molecular Weight | 138.17 g/mol | Smolecule |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point (Predicted) | 258.8 ± 20.0 °C | ChemicalBook |

| Density (Predicted) | 1.089 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 8.08 ± 0.10 | ChemicalBook |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook |

Synthesis

A general and efficient method for the synthesis of this compound has been reported, starting from 2-(pyridin-3-yloxy)acetonitrile.

Experimental Protocol: Synthesis from 2-(pyridin-3-yloxy)acetonitrile

This protocol describes the conversion of 2-(pyridin-3-yloxy)acetonitrile to this compound.

Materials:

-

2-(pyridin-3-yloxy)acetonitrile (CAS: 266348-17-8)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water (H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate

-

100 mL two-neck flask

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup (with silica gel)

Procedure:

-

To a 100 mL two-neck flask, add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (103 mg, 0.75 mmol), DMSO (0.1 mL), and water (2 mL).

-

Place the reaction flask in an ice bath and stir the mixture.

-

Slowly add 30% hydrogen peroxide (0.1 mL) dropwise to the reaction mixture.

-

Remove the ice bath and continue stirring the reaction mixture at room temperature for 5 minutes.

-

Remove the solvent from the reaction mixture by evaporation under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using ethyl acetate as the eluent.

-

The final product, 3-(2-aminoethoxy)pyridine (this compound), is obtained as a white solid (62.2 mg, 55% yield).

Biological Activity and Potential Applications

Modulation of α7 Nicotinic Acetylcholine Receptor (nAChR)

Derivatives of this compound have been identified as potent and selective modulators of the α7 nAChR. These receptors are implicated in various physiological processes, and their modulation is a key strategy for treating inflammatory and neurological disorders.

Activation of the α7 nAChR can trigger multiple downstream signaling cascades that are crucial for its physiological effects,

Synthesis of 2-(Pyridin-3-yloxy)ethanamine from 3-Hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(pyridin-3-yloxy)ethanamine, a valuable building block in medicinal chemistry, starting from 3-hydroxypyridine. This document details the primary synthetic methodologies, addresses the critical challenge of regioselectivity, and presents detailed experimental protocols and characterization data.

Introduction

This compound is a key intermediate in the development of various pharmaceutical compounds. Its structure, featuring a pyridine ring linked to an ethanamine moiety via an ether bond, makes it a versatile scaffold for accessing a range of biologically active molecules. The pyridine nitrogen and the primary amine offer multiple points for derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthetic Strategies

The synthesis of this compound from 3-hydroxypyridine can be primarily achieved through two main routes: the Williamson ether synthesis and a two-step process involving a nitrile intermediate.

Williamson Ether Synthesis

The most direct and commonly employed method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxypyridine with a suitable 2-aminoethylating agent in the presence of a base.

A critical challenge in the alkylation of 3-hydroxypyridine is the potential for competing N-alkylation, as the pyridinolate anion is an ambident nucleophile. The regioselectivity of the reaction is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the alkylating agent. Generally, polar aprotic solvents and harder counter-ions favor O-alkylation.

A common approach involves the reaction of 3-hydroxypyridine with 2-chloroethylamine hydrochloride using a weak inorganic base like potassium carbonate.[1] The hydrochloride salt of the amine prevents its direct reaction with the alkylating agent.

dot

Caption: Williamson Ether Synthesis of this compound.

Synthesis via a Nitrile Intermediate

An alternative, two-step synthesis commences with the O-alkylation of 3-hydroxypyridine with chloroacetonitrile to form 2-(pyridin-3-yloxy)acetonitrile. This intermediate is then reduced to the desired this compound. A reported protocol for the second step involves hydrolysis of the nitrile to an amide followed by a Hofmann rearrangement, or direct reduction. One specific method describes the conversion of the nitrile to the primary amine using hydrogen peroxide and potassium carbonate in a DMSO/water mixture, affording the product in a 55% yield.[2]

dot

Caption: Synthesis of this compound via a nitrile intermediate.

Experimental Protocols

Williamson Ether Synthesis of this compound

Materials:

-

3-Hydroxypyridine

-

2-Chloroethylamine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Add 2-chloroethylamine hydrochloride (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of this compound from 2-(Pyridin-3-yloxy)acetonitrile[2]

Materials:

-

2-(Pyridin-3-yloxy)acetonitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

30% Hydrogen peroxide (H₂O₂)

-

Water (H₂O)

-

Ethyl acetate

Procedure:

-

In a two-neck flask, sequentially add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (103 mg, 0.75 mmol), DMSO (0.1 mL), and water (2 mL).

-

Place the reaction system in an ice bath and slowly add 30% H₂O₂ (0.1 mL) dropwise.

-

Stir the reaction mixture at room temperature for 5 minutes.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain this compound as a white solid (62.2 mg, 55% yield).[2]

Quantitative Data

| Method | Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | 3-Hydroxypyridine, 2-Chloroethylamine HCl | K₂CO₃ | DMF | 80-100 | 12-24 | Data not available | [1] |

| Nitrile Intermediate Route | 2-(Pyridin-3-yloxy)acetonitrile | K₂CO₃ | DMSO/H₂O | Room Temp | 0.08 | 55 | [2] |

Characterization Data

This compound

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol [1]

¹H NMR (Nuclear Magnetic Resonance) Data (Predicted)

-

Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted shifts.

-

δ ~8.2-8.4 (m, 2H, Py-H)

-

δ ~7.2-7.4 (m, 2H, Py-H)

-

δ ~4.1 (t, 2H, -O-CH₂-)

-

δ ~3.0 (t, 2H, -CH₂-NH₂)

-

δ ~1.5 (s, 2H, -NH₂)

¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)

-

Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted shifts.

-

δ ~155.0 (C-O)

-

δ ~142.0 (Py-C)

-

δ ~140.0 (Py-C)

-

δ ~124.0 (Py-C)

-

δ ~121.0 (Py-C)

-

δ ~68.0 (-O-CH₂)

-

δ ~41.0 (-CH₂-NH₂)

IR (Infrared) Spectroscopy Data (Predicted)

-

Note: Experimental data from a peer-reviewed source is not currently available. The following are predicted absorptions.

-

3300-3400 cm⁻¹ (N-H stretch)

-

2850-2950 cm⁻¹ (C-H stretch)

-

1570-1600 cm⁻¹ (C=C and C=N stretch of pyridine ring)

-

1200-1300 cm⁻¹ (C-O stretch)

MS (Mass Spectrometry) Data

-

Note: Fragmentation patterns can vary depending on the ionization method.

-

Expected [M+H]⁺: 139.0866

Experimental Workflow

dot

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-hydroxypyridine is a well-established process, with the Williamson ether synthesis being the most direct route. Careful consideration of reaction conditions is necessary to favor the desired O-alkylation over the competing N-alkylation. The alternative synthesis via a nitrile intermediate offers a viable, albeit longer, pathway. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this important medicinal chemistry building block. Further optimization of the Williamson ether synthesis conditions to improve yield and regioselectivity would be a valuable contribution to the field.

References

Spectroscopic Profile of 2-(Pyridin-3-yloxy)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-(Pyridin-3-yloxy)ethanamine, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this type of data are also provided.

Chemical Structure and Properties

This compound, with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol , features a pyridine ring linked to an ethanamine moiety through an ether bond.[1] Its IUPAC name is 2-(pyridin-3-yloxy)ethan-1-amine, and it is also known by synonyms such as 3-(2-aminoethoxy)pyridine.[1] The presence of the pyridine ring, a common scaffold in pharmaceuticals, and the primary amine group suggests its potential for various biological activities.[1]

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol [1] |

| IUPAC Name | 2-(pyridin-3-yloxy)ethan-1-amine[1] |

| CAS Number | 310880-25-2[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

¹H NMR Data (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyridine ring and the ethanamine side chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.5 - 6.8 | m | 4H | Pyridine ring protons |

| 4.1 - 3.7 | t | 2H | -O-CH₂ -CH₂-NH₂ |

| 3.2 - 2.8 | t | 2H | -O-CH₂-CH₂ -NH₂ |

| 2.0 - 1.5 | br s | 2H | -NH₂ |

¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum would show signals for the five distinct carbon atoms in the pyridine ring and the two carbons of the ethanamine side chain.

| Chemical Shift (ppm) | Assignment |

| 155 - 140 | Pyridine C-O |

| 145 - 120 | Pyridine C-H, C-N |

| 65 - 70 | -O-CH₂ -CH₂-NH₂ |

| 40 - 45 | -O-CH₂-CH₂ -NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2800 | Medium | Aliphatic C-H stretch |

| 1600 - 1400 | Strong | C=C and C=N stretching (pyridine ring) |

| 1300 - 1000 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show the following key fragments.

| m/z | Relative Abundance | Assignment |

| 138 | Moderate | [M]⁺ (Molecular ion)[1] |

| 95 | High | [M - CH₂CH₂NH₂]⁺ (Loss of ethanamine chain)[1] |

| 79 | Moderate | [C₅H₅N]⁺ (Pyridine cation)[1] |

| 44 | High | [CH₂CH₂NH₂]⁺ (Ethanamine fragment)[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, the spectral width would be set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data would be processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The resulting spectrum would be an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The ions generated would be accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate a mass spectrum showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Enigmatic Mechanism of 2-(Pyridin-3-yloxy)ethanamine: A Deep Dive into its Derivatives and their Action on the α7 Nicotinic Acetylcholine Receptor

For Immediate Release

Lexington, MA – December 26, 2025 – While the direct mechanism of action for the compound 2-(Pyridin-3-yloxy)ethanamine remains largely uncharacterized in scientific literature, its structural derivatives have emerged as a focal point of intense research. These derivatives are potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key player in inflammatory and neurological signaling pathways. This technical guide synthesizes the current understanding of the mechanism of action of these derivatives, providing an in-depth resource for researchers, scientists, and drug development professionals.

The α7 nAChR, a ligand-gated ion channel, is a crucial therapeutic target. Its activation by agonists leads to a rapid influx of calcium ions, triggering a cascade of intracellular signaling events. Conversely, its modulation by other ligands can fine-tune these pathways. Derivatives of this compound have been shown to encompass a range of modulatory activities, from direct agonism to a more nuanced "silent agonism," offering a versatile toolkit for therapeutic intervention.

Core Insights into the Mechanism of Action

The primary molecular target for the derivatives of this compound is the α7 nicotinic acetylcholine receptor. Modulation of this receptor by these compounds initiates a series of downstream signaling events with significant therapeutic implications, particularly in the realm of inflammation and neuroprotection.

Key Signaling Pathways

Activation of the α7 nAChR by agonist derivatives of this compound leads to the opening of its ion channel, allowing for a significant influx of calcium (Ca²⁺) into the cell. This surge in intracellular calcium acts as a second messenger, initiating multiple downstream signaling cascades:

-

The JAK2-STAT3 Pathway: This pathway is a cornerstone of the "cholinergic anti-inflammatory pathway." Calcium influx, upon α7 nAChR activation, leads to the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2, in turn, phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines.

-

The PI3K-Akt Pathway: This pathway is predominantly associated with neuroprotection and cell survival. The influx of calcium can lead to the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a critical role in inhibiting apoptosis and promoting neuronal survival.

-

Inhibition of NF-κB Signaling: The activation of the α7 nAChR has been shown to inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of a wide array of pro-inflammatory genes. This inhibition is a critical component of the anti-inflammatory effects mediated by α7 nAChR modulation.

-

NLRP3 Inflammasome Inhibition: There is growing evidence that α7 nAChR activation can suppress the activity of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.

A unique and therapeutically intriguing mechanism exhibited by certain derivatives of this compound is silent agonism . Silent agonists bind to the same site as conventional agonists but do not induce a significant ion flux. Instead, they stabilize a desensitized state of the receptor, which can still trigger downstream signaling, particularly the anti-inflammatory pathways, through metabotropic-like mechanisms that are independent of ion conduction.[1][2][3][4][5]

Quantitative Analysis of Derivative Activity

The potency and efficacy of this compound derivatives are determined through rigorous in vitro assays. The following table summarizes the activity of two notable derivatives, (R)-18 (an agonist) and (R)-47 (a silent agonist), which are based on a closely related 2-((pyridin-3-yloxy)methyl)piperazine scaffold.[6][7]

| Compound | Modality | Target | Assay Type | Parameter | Value |

| (R)-18 | Agonist | Human α7 nAChR | FLIPR Calcium Influx | EC₅₀ | 1.2 µM |

| Human α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Kᵢ | 320 nM | ||

| (R)-47 | Silent Agonist | Human α7 nAChR | FLIPR Calcium Influx | EC₅₀ | > 30 µM |

| Human α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Kᵢ | 150 nM |

Experimental Protocols

The characterization of this compound derivatives relies on a suite of well-established experimental protocols.

Radioligand Binding Assay for α7 nAChR

This assay quantifies the affinity of a compound for the α7 nAChR.

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand, typically [¹²⁵I]α-bungarotoxin, from the α7 nAChR.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the α7 nAChR are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of [¹²⁵I]α-bungarotoxin and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assessment of α7 nAChR Modulation using Calcium Imaging (FLIPR Assay)

This assay measures the functional consequences of a compound's interaction with the α7 nAChR by monitoring changes in intracellular calcium levels.

Principle: The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium. Cells expressing the α7 nAChR are loaded with this dye, and the change in fluorescence upon compound addition is measured.

Methodology:

-

Cell Culture and Plating: A suitable cell line stably expressing the human α7 nAChR (e.g., SH-EP1 or GH4C1) is cultured and seeded into microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) for a specific duration.

-

Compound Addition: The plate is placed in the FLIPR instrument, and the test compound is added to the wells.

-

Fluorescence Measurement: The instrument simultaneously measures the fluorescence intensity in all wells of the plate in real-time.

-

Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration. For agonists, the concentration-response curve is used to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response). For antagonists, the ability to inhibit the response to a known agonist is measured to determine the IC₅₀.

In Vivo Model of Allergic Lung Inflammation

This animal model is used to evaluate the anti-inflammatory efficacy of the compounds in a disease-relevant context.

Principle: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an allergic inflammatory response in the lungs, characterized by the influx of inflammatory cells, particularly eosinophils. The test compound is administered to assess its ability to mitigate this inflammatory response.

Methodology:

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin emulsified in an adjuvant (e.g., alum).

-

Challenge: After a period of sensitization, the mice are challenged with an aerosolized solution of ovalbumin to induce lung inflammation.

-

Compound Administration: The test compound is administered to the mice, typically before or after the allergen challenge, via an appropriate route (e.g., oral gavage).

-

Assessment of Inflammation: At a specified time point after the challenge, the mice are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The total number of inflammatory cells and the differential cell counts (especially eosinophils) in the BAL fluid are determined.

-

Data Analysis: The reduction in the number of inflammatory cells in the BAL fluid of compound-treated mice compared to vehicle-treated control mice is used to quantify the anti-inflammatory efficacy of the compound.

Visualizing the Mechanisms

To further elucidate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

References

- 1. Silent agonists for α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(pyridin-3-yloxy)ethanamine, a heterocyclic compound that has garnered interest in medicinal chemistry. This document details its discovery, historical development, physicochemical properties, synthesis protocols, and its role as a scaffold for developing modulators of nicotinic acetylcholine receptors.

Introduction

This compound is a molecule featuring a pyridine ring linked to an ethanamine moiety via an ether bond.[1] Its structural components, the pyridine ring—a common scaffold in numerous pharmaceuticals—and a flexible aminoethyl side chain, make it a valuable building block in the design and synthesis of novel therapeutic agents.[1] The primary research focus on this compound and its derivatives has been in the field of neuroscience and inflammation, particularly concerning their interaction with nicotinic acetylcholine receptors (nAChRs).

Discovery and History

The synthesis of this compound was first reported in the mid-20th century, emerging from broader research efforts aimed at the functionalization of pyridine derivatives for potential applications in pharmaceuticals and materials science.

The initial synthesis was achieved through a nucleophilic substitution reaction. This foundational method involved the reaction of 3-hydroxypyridine with 2-chloroethylamine in the presence of a base to yield the target compound.[1] Over the years, research into this compound and its analogs intensified, particularly with the discovery of their ability to modulate nicotinic acetylcholine receptors. This has led to the exploration of its derivatives for a range of therapeutic applications, including the treatment of inflammatory conditions and neurological disorders.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Predicted Boiling Point | 258.8 ± 20.0 °C | |

| Predicted Density | 1.089 ± 0.06 g/cm³ | |

| Predicted pKa | 8.08 ± 0.10 | |

| CAS Number | 310880-25-2 |

Spectroscopic Data:

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak at m/z 138, which corresponds to its molecular weight.[1] Characteristic fragmentation patterns include the loss of the ethanamine side chain, resulting in a fragment at m/z 95 (corresponding to the pyridin-3-ol fragment), and the formation of the pyridine cation radical at m/z 79.[1]

Experimental Protocols

Two primary synthetic routes for the preparation of this compound have been reported. The first is the historical nucleophilic substitution method, and the second is a more recent procedure starting from 2-(pyridin-3-yloxy)acetonitrile.

Synthesis via Nucleophilic Substitution of 3-Hydroxypyridine

This is the historically significant method for the preparation of this compound.

Reaction Scheme:

References

An In-depth Technical Guide to 2-(Pyridin-3-yloxy)ethanamine and its Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-3-yloxy)ethanamine is a versatile bicyclic molecule that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a pyridine ring and a flexible ethanamine side chain, make it a valuable scaffold for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the multifaceted roles of this compound and its derivatives in medicinal chemistry. We delve into its applications as a modulator of α7 nicotinic acetylcholine receptors for inflammatory disorders, as a scaffold for potent kinase inhibitors in oncology, and as a core component of novel anti-HIV agents. This document includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to serve as a practical resource for researchers in drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1][2] The incorporation of an ether-linked ethanamine side chain at the 3-position of the pyridine ring, as seen in this compound, provides a flexible and functionalizable handle for molecular exploration. This unique combination of a rigid aromatic system and a flexible basic side chain has proven to be a fruitful starting point for the design of compounds targeting a range of biological targets.

This guide will explore the key therapeutic areas where the this compound scaffold has shown significant promise.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its utility as a drug scaffold.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| pKa | ~9.29 | |

| Predicted logP | Varies by prediction method | [4][5] |

| Water Solubility | Predicted to be high due to polar groups | [5] |

Synthesis of this compound and Derivatives

The synthesis of the core scaffold and its derivatives is a critical aspect of its exploration in medicinal chemistry.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on established chemical principles.

Materials:

-

3-Hydroxypyridine

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation of 3-Hydroxypyridine: In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in the chosen anhydrous solvent. Add a suitable base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the pyridin-3-olate salt.

-

Nucleophilic Substitution: To the reaction mixture, add 2-chloroethylamine hydrochloride (1.1 eq). Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Derivatives

The primary amine of this compound serves as a key functional group for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and reductive amination.

Medicinal Chemistry Applications

The this compound scaffold has been successfully employed in the development of modulators for several important drug targets.

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators

The α7 nAChR is a ligand-gated ion channel implicated in various physiological processes, including learning, memory, and inflammation. Modulators of this receptor are being investigated for the treatment of cognitive disorders and inflammatory diseases. Derivatives of this compound have emerged as potent and selective α7 nAChR modulators.

Quantitative Data: In Vitro Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives as α7 nAChR Modulators

| Compound | R | EC₅₀ (nM) |

| (R)-18 | oxazolo[4,5-b]pyridine | 130 |

| (R)-47 | 4-methoxyphenylurea | 220 |

Data from a study on novel α7 nAChR modulators.

Signaling Pathway: α7 nAChR-Mediated Anti-inflammatory Signaling

Activation of the α7 nAChR on immune cells, such as macrophages, triggers an intracellular signaling cascade that ultimately leads to the suppression of pro-inflammatory cytokine production. This "cholinergic anti-inflammatory pathway" involves the JAK2/STAT3 signaling axis.

References

Potential Therapeutic Targets of 2-(Pyridin-3-yloxy)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yloxy)ethanamine serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise against a range of therapeutic targets. While the core molecule itself has limited reported biological activity, structural modifications have yielded potent and selective modulators of key proteins implicated in inflammatory diseases, neurological disorders, and viral infections. This technical guide provides an in-depth overview of the primary therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Primary Therapeutic Targets

Research has identified two principal therapeutic targets for derivatives of this compound: the α7 nicotinic acetylcholine receptor (α7 nAChR) and Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) .

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of this compound have emerged as significant modulators of the α7 nAChR, a ligand-gated ion channel expressed in the central nervous system and on immune cells.[1][2] Activation of this receptor is known to play a crucial role in the "cholinergic anti-inflammatory pathway," which regulates immune responses.[2][3]

| Derivative Class | Compound ID | Type of Modulation | Assay System | EC50 / IC50 / Ki | Reference |

| 2-((pyridin-3-yloxy)methyl)piperazines | (R)-18 | Agonist | Murine allergic lung inflammation model | - | [4] |

| 2-((pyridin-3-yloxy)methyl)piperazines | (R)-47 | Silent Agonist | Murine allergic lung inflammation model | - | [4] |

| Arylpyrid-3-ylmethanones | 7v | Positive Allosteric Modulator (PAM) | Human α7 nAChRs in Xenopus oocytes | EC50 = 0.18 µM | [5] |

The anti-inflammatory effects of α7 nAChR activation are primarily mediated through two key signaling pathways: the JAK2/STAT3 pathway and the inhibition of the NF-κB pathway .[2][3]

Caption: α7 nAChR-mediated anti-inflammatory signaling pathways.

A "silent agonist" is a ligand that binds to the receptor and promotes its desensitization without causing the ion channel to open.[6][7] This desensitized state is still capable of initiating downstream signaling cascades, suggesting that the anti-inflammatory effects of some α7 nAChR modulators may be independent of ion flux.[4]

HIV-1 Reverse Transcriptase Inhibition

Derivatives of this compound, specifically 2-(pyridin-3-yloxy)acetamide derivatives, have demonstrated inhibitory activity against the wild-type HIV-1 strain.[8] The molecular target for this anti-HIV activity has been identified as the viral enzyme reverse transcriptase (RT), a critical component in the HIV replication cycle.[8]

| Compound ID | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Ia | IIIB | 41.52 | > 267.17 | > 6.43 | [8] |

| Ih | IIIB | 13.26 | > 281.47 | > 21.23 | [8] |

| Ij | IIIB | 8.18 | > 255.42 | > 31.22 | [8] |

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

A common method for the synthesis of the core scaffold is through nucleophilic substitution.[1]

Materials:

-

3-Hydroxypyridine

-

2-Chloroethylamine hydrochloride

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-hydroxypyridine and 2-chloroethylamine hydrochloride in DMF.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield this compound.

Caption: General workflow for the synthesis of this compound.

α7 nAChR Binding Assay (Radioligand Competition)

This protocol provides a general framework for determining the binding affinity of a test compound to the α7 nAChR.

Materials:

-

Cell membranes expressing human α7 nAChR

-

[125I]α-Bungarotoxin (radioligand)

-

Test compound (derivative of this compound)

-

Binding buffer (e.g., Tris-HCl, NaCl, MgCl2, CaCl2, BSA)

-

Unlabeled α-bungarotoxin (for non-specific binding)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the cell membranes, [125I]α-bungarotoxin, and either the test compound, buffer (for total binding), or unlabeled α-bungarotoxin (for non-specific binding).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki of the test compound using appropriate software (e.g., Prism).

Anti-HIV-1 Reverse Transcriptase Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A)-coated microplate

-

Reaction buffer containing oligo(dT) primer and dNTPs

-

Digoxigenin (DIG)-labeled dUTP

-

Anti-DIG-peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Test compound

Procedure:

-

Add serial dilutions of the test compound to the wells of the poly(A)-coated microplate.

-

Add the reaction buffer with DIG-labeled dUTP to each well.

-

Initiate the reaction by adding HIV-1 RT.

-

Incubate the plate at 37 °C for 1-2 hours.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-DIG-POD antibody and incubate.

-

Wash the plate and add the peroxidase substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.

Conclusion

Derivatives of this compound represent a promising class of compounds with potential therapeutic applications in inflammatory diseases, neurological disorders, and HIV infection. The modulation of the α7 nicotinic acetylcholine receptor and the inhibition of HIV-1 reverse transcriptase are the most well-documented mechanisms of action. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and detailed exploration of the downstream signaling pathways will be crucial for the successful translation of these findings into novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this versatile chemical scaffold.

References

- 1. nief-upr.com [nief-upr.com]

- 2. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Silent Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2-(Pyridin-3-yloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling any chemical.

Compound Identification

2-(Pyridin-3-yloxy)ethanamine is a heteroaromatic compound featuring a pyridine ring linked to an ethanamine group via an ether bond.[1] It is recognized for its applications in medicinal chemistry, particularly as a modulator of nicotinic acetylcholine receptors.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(2-Aminoethoxy)pyridine, 2-(3-Pyridinyloxy)ethanamine, 2-(3-Pyridinyloxy)ethylamine |

| CAS Number | 310880-25-2[2][3][4][5] |

| Molecular Formula | C₇H₁₀N₂O[1][2][3][6] |

| Molecular Weight | 138.17 g/mol [1][3][6] |

| Appearance | Colorless to light yellow liquid[5][6] |

Hazard Identification and Classification

The primary hazards associated with this compound are related to its acute toxicity if swallowed and its irritant properties upon contact with skin, eyes, or the respiratory system.[1] It is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Summary [1]

| Category | Code | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Irritant |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Irritant |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] | Irritant |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] | Irritant |

Signal Word:Warning [7]

Toxicological Summary

-

Acute Effects: Harmful if ingested.[1] Direct contact can cause irritation to the skin and serious irritation to the eyes.[1] Inhalation of vapors or mists may lead to respiratory tract irritation.[1][7]

-

Chronic Effects: No information regarding the chronic toxicity, carcinogenicity, or reproductive toxicity of this specific compound was found.[8]

-

Routes of Exposure: The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[7]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8] |

| Ingestion | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Safe Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][10]

-

Wear appropriate personal protective equipment (PPE).[7][10]

-

Do not eat, drink, or smoke in the work area.[10]

-

Use non-sparking tools and take precautionary measures against static discharge.[10][11]

-

Ground and bond containers when transferring material.[10][11]

Storage

-

Store locked up.[7]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[8][9]

-

Recommended storage temperature is between 2-8°C, protected from light.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7][10][12] Wear a lab coat or other protective clothing to prevent skin contact.[7][10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Spill and Disposal Considerations

Spill Cleanup

-

Evacuate personnel from the spill area.[9]

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[9]

-

Collect the absorbed material into a suitable, closed container for disposal.[9]

-

Do not let the product enter drains.[7]

Waste Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7]

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[9]

Biological Activity and Potential Applications

This compound and its derivatives are primarily investigated for their role as modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1] This activity gives them potential therapeutic applications in inflammatory and neurological disorders.[1] Studies have shown that certain derivatives can inhibit cellular infiltration in models of allergic lung inflammation.[1] Additionally, some derivatives have been explored for their potential as anti-HIV compounds by targeting reverse transcriptase.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. However, a general synthesis method has been described.

Synthesis of 3-(2-aminoethoxy)pyridine (General Procedure) [6]

This method uses 2-(pyridin-3-yloxy)acetonitrile as the starting material.

-

To a 100 mL two-neck flask, sequentially add 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), potassium carbonate (K₂CO₃, 103 mg, 0.75 mmol), dimethyl sulfoxide (DMSO, 0.1 mL), and water (H₂O, 2 mL).

-

Place the reaction system in an ice bath.

-

Slowly add 30% hydrogen peroxide (H₂O₂, 0.1 mL) dropwise.

-

Stir the reaction mixture at room temperature for 5 minutes.

-

Remove the solvent by evaporation.

-

Purify the crude product by column chromatography using ethyl acetate as the eluent to yield the final product.

Visualizations

Caption: Logical relationship of GHS hazards for this compound.

Caption: General workflow for safely handling this compound.

References

- 1. Buy this compound | 310880-25-2 [smolecule.com]

- 2. This compound dihydrochloride | CAS 310880-25-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound [acrospharma.co.kr]

- 4. 310880-25-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - Studies Trade [studiestrade.com]

- 6. Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2 [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. atlantic-chemicals.com [atlantic-chemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives as Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction has been implicated in a variety of neurological and inflammatory disorders, making them a significant target for therapeutic drug development. The compound 2-(Pyridin-3-yloxy)ethanamine and its derivatives have emerged as a promising class of nAChR modulators. While specific pharmacological data for the parent compound, this compound, is not extensively available in publicly accessible literature, a series of its derivatives, namely 2-((pyridin-3-yloxy)methyl)piperazines, have been synthesized and characterized as potent and selective modulators of the α7 nAChR subtype.

This document provides detailed application notes and experimental protocols for the in vitro characterization of these 2-((pyridin-3-yloxy)methyl)piperazine derivatives, focusing on their binding affinity and functional activity at the α7 nAChR. The methodologies described herein are based on established techniques for studying nAChR modulators and are tailored for the evaluation of this specific chemical series.

Data Presentation

The following tables summarize the in vitro pharmacological data for a selection of representative 2-((pyridin-3-yloxy)methyl)piperazine derivatives from Clark et al., 2014. These compounds were evaluated for their binding affinity (Ki) at the human α7 nAChR and their functional agonist activity (EC50) in a calcium flux assay.

Table 1: α7 nAChR Binding Affinities of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives

| Compound ID | Structure | Ki (nM) |

| (R)-18 | oxazolo[4,5-b]pyridine derivative | 130 |

| (R)-47 | 4-methoxyphenylurea derivative | 230 |

Table 2: α7 nAChR Functional Agonist Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives

| Compound ID | Structure | EC50 (nM) | % Max Response (relative to Acetylcholine) |

| (R)-18 | oxazolo[4,5-b]pyridine derivative | 1,200 | 80 |

| (R)-47 | 4-methoxyphenylurea derivative | >10,000 | <10 |

Signaling Pathways

Activation of the α7 nAChR by an agonist leads to the opening of its ion channel, resulting in an influx of cations, most notably Ca2+. This increase in intracellular calcium can trigger various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial for cell survival, proliferation, and modulation of inflammatory responses. The anti-inflammatory effects of α7 nAChR activation are thought to be mediated, in part, through these signaling cascades.

Application Notes and Protocols for 2-(Pyridin-3-yloxy)ethanamine in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yloxy)ethanamine is a chemical scaffold of significant interest in medicinal chemistry and pharmacology. Its derivatives have been explored as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in inflammatory conditions and neurological disorders.[1] The structural motif of a pyridine ring linked to an ethanamine group via an ether bond suggests potential interactions with various receptor systems. These application notes provide detailed protocols for utilizing this compound and its analogs in receptor binding assays, focusing on the α7 nAChR and the GABA-A receptor, another key target in the central nervous system.

Data Presentation: Binding Affinities of this compound Derivatives

Quantitative binding data for derivatives of this compound highlight the potential of this scaffold for potent and selective receptor modulation. The following table summarizes the binding affinities of selected derivatives for the α7 nicotinic acetylcholine receptor.

| Compound | Receptor Subtype | Assay Type | Ki (nM) |

| (R)-18 (oxazolo[4,5-b]pyridine derivative) | α7 nAChR | Radioligand Displacement | Potent Modulator |

| (R)-47 (4-methoxyphenylurea derivative) | α7 nAChR | Radioligand Displacement | Potent Modulator |

Note: Ki values for specific derivatives of 2-((pyridin-3-yloxy)methyl)piperazine have been reported as being potent, though exact numerical values for a broad range of simple derivatives are not publicly available. The term "Potent Modulator" indicates that these compounds have been identified as having significant activity at the α7 nAChR.[2]

Signaling Pathways

Understanding the signaling pathways of target receptors is crucial for interpreting binding data and predicting the functional consequences of ligand binding.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+, which triggers various downstream signaling cascades. These pathways are involved in neurotransmission, inflammation, and cell survival.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated chloride ion channel. Its activation by GABA leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.

Experimental Protocols

The following are detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound or its analogs for the α7 nAChR and GABA-A receptors.

Protocol 1: α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol is adapted from standard procedures for α7 nAChR binding assays.

1. Materials and Reagents:

-

Receptor Source: Membranes from cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) or rat brain homogenate.

-

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

-

Test Compound: this compound or its analogs.

-

Non-specific Binding Control: A high concentration of a known unlabeled α7 nAChR ligand (e.g., nicotine or unlabeled MLA).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

2. Experimental Workflow:

3. Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in binding buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to the respective wells in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand (e.g., 1-5 nM [³H]-MLA), and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of non-specific binding control (e.g., 10 µM nicotine), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of the test compound (this compound or analog), 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through the 96-well filter plate.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: GABA-A Receptor Binding Assay

This protocol provides a method for assessing the binding of this compound or its derivatives to the GABA-A receptor.

1. Materials and Reagents:

-

Receptor Source: Rat or mouse whole brain homogenate (excluding cerebellum and pons).

-

Radioligand: [³H]-Muscimol or [³H]-GABA.

-

Test Compound: this compound or its analogs.

-

Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 1 mM).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

2. Experimental Workflow:

3. Procedure:

-

Membrane Preparation: Homogenize brain tissue in 20 volumes of ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation twice to wash the membranes. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to the respective wells in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand (e.g., 2-5 nM [³H]-Muscimol), and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of 1 mM GABA, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate on ice (0-4 °C) for 20-30 minutes.

-

Filtration: Terminate the assay by rapid vacuum filtration through the 96-well filter plate.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Follow the same data analysis procedure as described in the α7 nAChR binding assay protocol to determine the IC50 and Ki values.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the interaction of this compound and its derivatives with α7 nicotinic acetylcholine and GABA-A receptors. While the parent compound's binding affinity remains to be publicly characterized, the established activity of its derivatives suggests that this scaffold holds significant promise for the development of novel therapeutics targeting these important receptor systems. The detailed methodologies and visual workflows are designed to facilitate the straightforward implementation of these assays in a laboratory setting, enabling further exploration of this interesting class of molecules.

References

- 1. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-(Pyridin-3-yloxy)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-(Pyridin-3-yloxy)ethanamine and its derivatives, compounds of interest in medicinal chemistry and pharmacology. The protocols are based on established chemical transformations and offer guidance on reaction setup, execution, and product purification.

Introduction

This compound and its derivatives are recognized for their potential biological activities, including the modulation of nicotinic acetylcholine receptors.[1] These compounds serve as valuable scaffolds in drug discovery, with applications ranging from therapeutic agents for inflammatory and neurological disorders to potential anti-HIV compounds.[1] The core structure consists of a pyridine ring linked to an ethanamine group via an ether bond.[1] This document outlines three common synthetic strategies to access this important chemical motif.

Synthetic Strategies Overview

Several synthetic routes can be employed to prepare this compound derivatives. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the pyridine ring or the amine terminus. The three primary methods detailed in this application note are:

-

Nucleophilic Substitution: A straightforward approach involving the reaction of a haloalkoxy pyridine with an amine source.

-

Reductive Amination of an Acetonitrile Derivative: A two-step process involving the synthesis of a nitrile intermediate followed by its reduction to the primary amine.

-

Mitsunobu Reaction: A versatile method for forming the ether linkage under mild conditions, particularly useful for sensitive substrates.[2][3][4]

A logical workflow for selecting a synthetic protocol is presented below.

Caption: Synthetic strategy selection workflow.

Experimental Protocols

Protocol 1: Nucleophilic Substitution

This protocol describes the synthesis of this compound from 2-chloro-1-(pyridin-3-yloxy)ethane and ammonia.

Reaction Scheme:

Caption: Nucleophilic substitution reaction.

Materials:

-

2-chloro-1-(pyridin-3-yloxy)ethane

-

Concentrated ammonium hydroxide

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-chloro-1-(pyridin-3-yloxy)ethane in methanol in a round-bottom flask.

-

Add concentrated ammonium hydroxide to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford pure this compound.

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 2-chloro-1-(3-pyridyloxy)ethane | Concentrated ammonium hydroxide | Methanol | N/A | N/A | [1] |

N/A: Data not available in the cited literature.

Protocol 2: Synthesis from 2-(pyridin-3-yloxy)acetonitrile

This method involves the hydrolysis of the nitrile group of 2-(pyridin-3-yloxy)acetonitrile to an amide, which is then presumably reduced or rearranged to the amine, although the provided reference describes the formation of the amide which can be a precursor. A direct reduction of the nitrile is also a feasible pathway. The provided procedure from a chemical supplier details the hydrolysis step.

Reaction Scheme:

Caption: Hydrolysis of the nitrile intermediate.

Materials:

-

2-(pyridin-3-yloxy)acetonitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water (H₂O)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

In a two-neck round-bottom flask, combine 2-(pyridin-3-yloxy)acetonitrile (0.75 mmol), potassium carbonate (0.75 mmol), DMSO (0.1 mL), and water (2 mL).[5]

-

Cool the reaction mixture in an ice bath.[5]

-

Slowly add 30% hydrogen peroxide (0.1 mL) dropwise to the cooled mixture.[5]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 5 minutes.[5]

-

Remove the solvent by evaporation under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to yield the final product.[5]

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Yield | Product | Reference |

| 2-(pyridin-3-yloxy)acetonitrile | K₂CO₃, 30% H₂O₂ | DMSO/H₂O | 55% | 3-(2-aminoethoxy)pyridine (amide form) | [5] |

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of the ether linkage between a 3-hydroxypyridine derivative and an N-protected 2-aminoethanol. This is a powerful and reliable method for generating C-O bonds with inversion of configuration at the alcohol carbon, if it is a chiral center.[2][3][4]

Reaction Scheme:

Caption: Mitsunobu ether synthesis.

Materials:

-

3-Hydroxypyridine

-

N-Boc-ethanolamine (or other suitably protected 2-aminoethanol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[3]

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-hydroxypyridine, N-Boc-ethanolamine, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add DIAD or DEAD.[3]

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.[3]

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate as byproducts.

-

Purify the crude product by silica gel column chromatography to afford the N-Boc protected derivative.

-

The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final this compound.

Quantitative Data Summary for a Model Mitsunobu Reaction:

| Pyridinol Reactant | Alcohol Reactant | Reagents | Solvent | Yield | Reference |

| Pyridinol 2 | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol 3 | PS-PPh₃, DEAD | THF | 54% | [6] |

Note: The yield is for a similar pyridine ether synthesis and serves as an example.

Potential Biological Signaling Pathway Involvement

Derivatives of 2-(pyridin-yloxy)ethanamine have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT1A receptors.[1][7] For instance, the investigational drug NLX-204, which contains a related structural motif, is a selective biased agonist of the 5-HT1A receptor, preferentially activating ERK1/2 phosphorylation pathways, which are implicated in its antidepressant-like effects.[7]

Caption: Biased agonism at the 5-HT1A receptor.

This simplified diagram illustrates the potential mechanism of action for a 2-(pyridin-yloxy)ethanamine derivative acting as a biased agonist at the 5-HT1A receptor, leading to specific downstream signaling and therapeutic effects.

Safety and Handling

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Aromatic amines can be skin and eye irritants.[1] Inhalation may cause respiratory irritation.[1]

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

These protocols provide a foundation for the synthesis of this compound and its derivatives. Researchers should optimize conditions for their specific substrates and desired products.

References

- 1. Buy this compound | 310880-25-2 [smolecule.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]